

"Analgesic agent-2" chemical structure and properties

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Compound of Interest

Compound Name: *Analgesic agent-2*

Cat. No.: *B12378519*

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An in-depth technical guide to the core chemical structure and properties of **Analgesic Agent-2**, a novel, selective NaV1.8 channel inhibitor for the potential treatment of pain.

Introduction

Analgesic agent-2 (also referred to as compound 2c in associated literature) is a novel, orally active and selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] This channel is a genetically validated target for pain, with its expression being predominantly localized to the peripheral nervous system, specifically in nociceptive (pain-sensing) neurons.[1][4][5][6][7] The selective inhibition of NaV1.8 presents a promising therapeutic strategy for the development of non-addictive analgesics with a reduced risk of centrally-mediated side effects and cardiac liabilities.[1][2] This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **Analgesic agent-2**, including detailed experimental protocols and a visualization of its targeted signaling pathway.

Chemical Structure and Properties

Analgesic agent-2 is a nicotinamide derivative with a 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold.[1]

Identifier	Value
IUPAC Name	5-chloro-2-(4,4-difluoroazepan-1-yl)-N-(1H-indazol-5-yl)-6-methylnicotinamide
CAS Number	2983892-65-3
Molecular Formula	C ₂₁ H ₂₁ ClF ₂ N ₄ O ₂
Molecular Weight	434.87 g/mol

Biological Activity

Analgesic agent-2 has been demonstrated to be a potent and selective inhibitor of the human NaV1.8 channel. Its biological activity has been characterized through a series of in vitro and in vivo experiments.

Parameter	Value	Assay Details
IC ₅₀ (hNaV1.8)	50.18 ± 0.04 nM	HEK293 cells stably expressing human NaV1.8 channels. [1]
Selectivity	>200-fold	Against human NaV1.1, NaV1.5, and NaV1.7 channels. [1] [2]
In Vivo Efficacy	Demonstrated analgesic potency	Post-surgical mouse model. [1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **Analgesic agent-2**, based on the available literature.

In Vitro NaV1.8 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Analgesic agent-2** on the human NaV1.8 channel.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.8 channel.[1][8]

Methodology:

- Cell Culture: HEK293 cells expressing hNav1.8 are cultured under standard conditions (e.g., 37°C, 5% CO₂).
- Electrophysiology: Whole-cell patch-clamp electrophysiology is performed to measure the sodium currents mediated by the NaV1.8 channels.
- Compound Application: **Analgesic agent-2** is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the extracellular recording solution. The different concentrations of the compound are perfused onto the cells.
- Data Acquisition: Sodium currents are elicited by a voltage-clamp protocol. The peak inward current is measured before and after the application of the test compound.
- Data Analysis: The percentage of inhibition of the sodium current is calculated for each concentration of **Analgesic agent-2**. The IC₅₀ value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Post-Surgical Pain Model

Objective: To evaluate the analgesic efficacy of **Analgesic agent-2** in a rodent model of post-operative pain.

Animal Model: Male C57BL/6 mice.

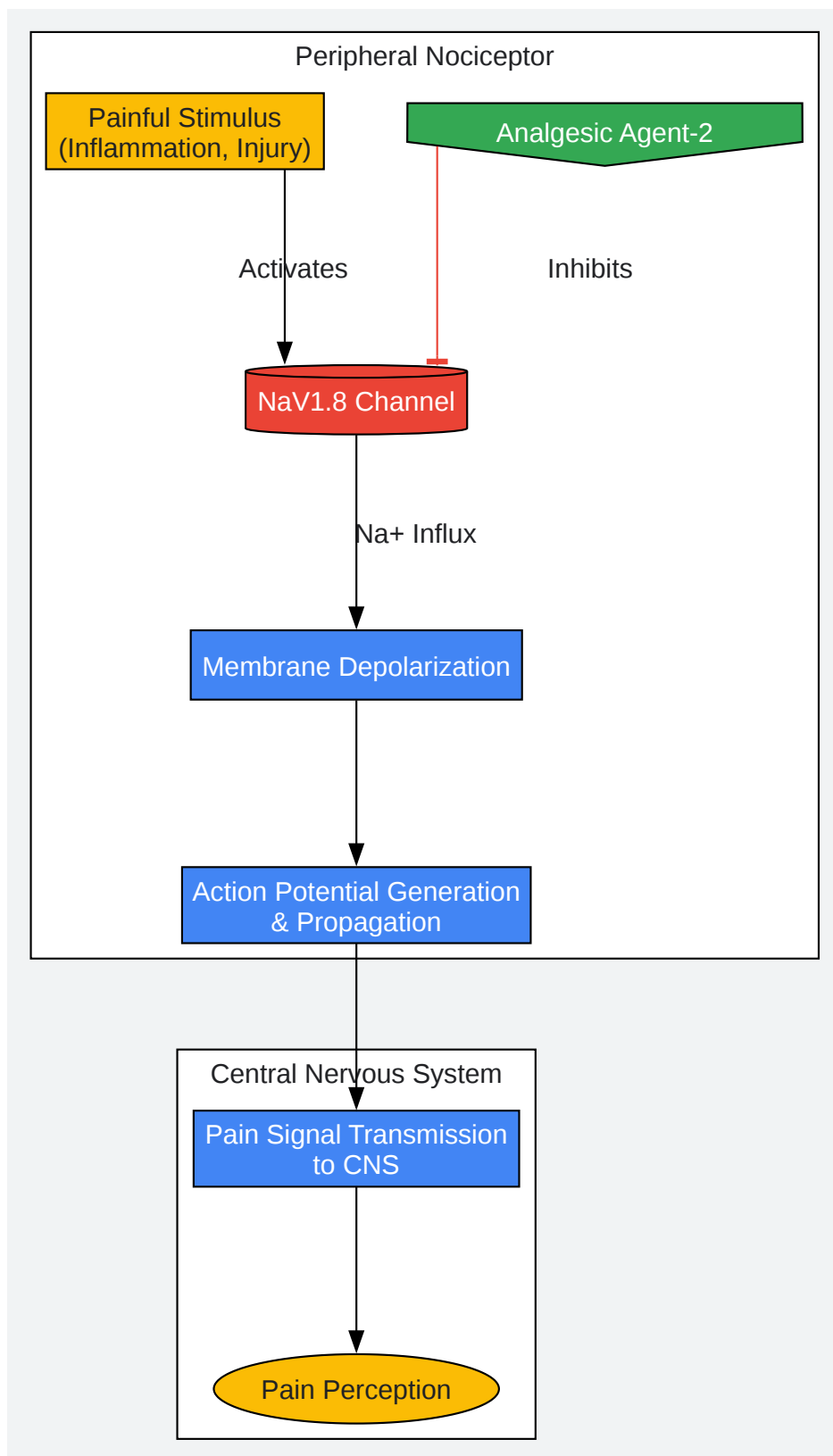
Methodology:

- Surgical Procedure: A surgical incision is made on the plantar surface of the hind paw of the mice under anesthesia.
- Compound Administration: **Analgesic agent-2** is administered orally at various doses at a specified time point post-surgery. A vehicle control group and a positive control group (e.g., a known analgesic) are included.

- **Nociceptive Testing:** Mechanical allodynia (pain response to a non-painful stimulus) is assessed at different time points after drug administration using von Frey filaments. The paw withdrawal threshold is measured.
- **Data Analysis:** The paw withdrawal thresholds are compared between the different treatment groups. A statistically significant increase in the paw withdrawal threshold in the group treated with **Analgesic agent-2** compared to the vehicle group indicates an analgesic effect.

Signaling Pathway and Mechanism of Action

Analgesic agent-2 exerts its analgesic effect by inhibiting the NaV1.8 voltage-gated sodium channel. These channels are critical for the generation and propagation of action potentials in nociceptive neurons. In pathological pain states, the expression and activity of NaV1.8 channels are often upregulated, leading to neuronal hyperexcitability and spontaneous firing, which contribute to the perception of pain.^{[4][9][10]} By blocking NaV1.8, **Analgesic agent-2** reduces the influx of sodium ions into the neuron, thereby dampening the excitability of nociceptors and inhibiting the transmission of pain signals to the central nervous system.^{[4][9]}

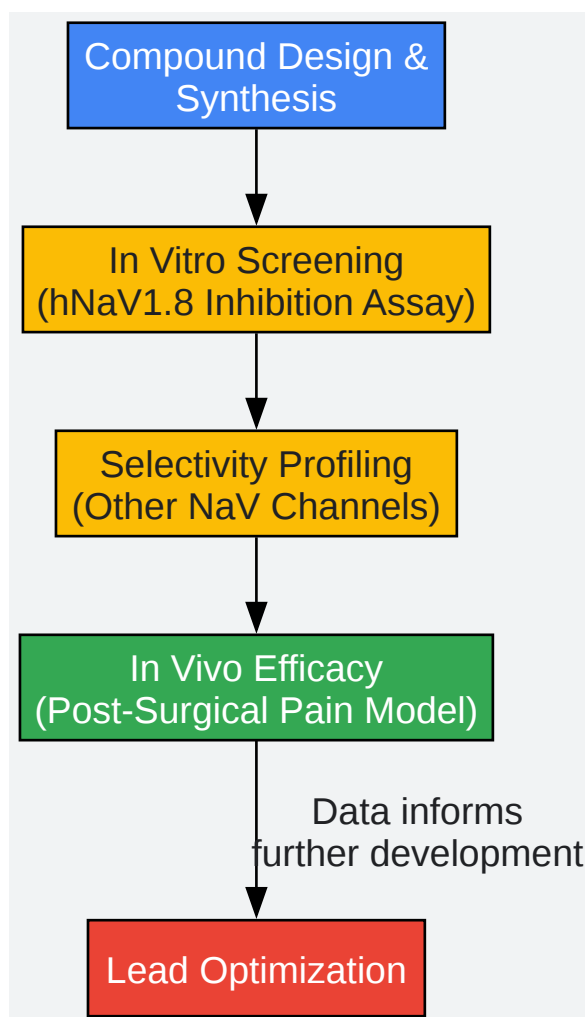


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Caption: Mechanism of action of **Analgesic agent-2** in inhibiting pain signaling.

Experimental Workflow

The discovery and preclinical evaluation of **Analgesic agent-2** followed a structured workflow, from initial compound design to in vivo efficacy testing.



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Caption: Preclinical development workflow for **Analgesic agent-2**.

Conclusion

Analgesic agent-2 is a potent and selective inhibitor of the NaV1.8 sodium channel with demonstrated analgesic activity in a preclinical pain model. Its mechanism of action, targeting a key channel in peripheral pain signaling, positions it as a promising candidate for the

development of a novel, non-addictive analgesic. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

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